(+)-Dehydrobruceantinol
Overview
Description
“(+)-Dehydrobruceantinol” is a natural compound extracted from the seeds of Brucea javanica (L.) Merr . It is categorized under Diterpenoids and has a molecular formula of C30H36O13 . The compound is known for its bitter taste and exhibits antileukemic activity .
Synthesis Analysis
The compound is isolated from the seeds of Brucea javanica . The structure of this compound was elucidated using advanced spectrometric methods, including HR-MS, UV, IR, 1D, and 2D NMR experiments .Molecular Structure Analysis
The molecular weight of “(+)-Dehydrobruceantinol” is 604.60 . Its structure includes five carbonyl carbons, six olefinic carbons, five methine carbons, two methylene carbons, and six methyl carbons .Physical And Chemical Properties Analysis
“(+)-Dehydrobruceantinol” is an amorphous powder . It has characteristic absorptions for hydroxyl, δ-lactone, ester, and α, β-unsaturated carbonyl groups .Scientific Research Applications
Antileukemic Activity: (+)-Dehydrobruceantinol, along with other quassinoid glycosides isolated from the seeds of Brucea javanica, has been demonstrated to possess antileukemic activity (Sakaki et al., 1985).
Cytotoxic Antitumor Activity: Catalytic hydrogenation of dehydro quassinoids, including (+)-Dehydrobruceantinol, produces compounds that exhibit potent selective cytotoxicity against human medulloblastoma TE-671 and other cancer cell lines (Imamura et al., 1992).
Enhancing Cisplatin-Induced Cytotoxicity: Dehydrobruceine B, a quassinoid similar to (+)-Dehydrobruceantinol, has been found to enhance the cytotoxicity of cisplatin in lung cancer A549 cells by regulating the mitochondrial apoptotic pathway (Huang et al., 2017).
Antitrypanosomal Activities: Quassinoids from Brucea javanica, including compounds similar to (+)-Dehydrobruceantinol, have shown strong antitrypanosomal activities, indicating potential for treating diseases caused by Trypanosoma parasites (Bawm et al., 2008).
Apoptosis Induction in Lung Cancer Cells: Dehydrobruceine B, a compound related to (+)-Dehydrobruceantinol, induces apoptosis in lung cancer cells through a mitochondrial-dependent pathway, suggesting its potential as a therapeutic agent for lung carcinoma (Zhao et al., 2016).
properties
IUPAC Name |
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3/b12-8+/t17-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOFLSVJDZIFKV-UUTDASJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrobruceantinol |
Citations
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